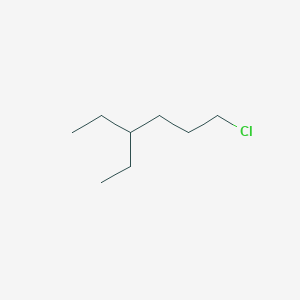

1-Chloro-4-ethylhexane

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17Cl |

|---|---|

Molecular Weight |

148.67 g/mol |

IUPAC Name |

1-chloro-4-ethylhexane |

InChI |

InChI=1S/C8H17Cl/c1-3-8(4-2)6-5-7-9/h8H,3-7H2,1-2H3 |

InChI Key |

OQICYKWIRPCOCM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CCCCl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1-Chloro-4-ethylhexane from 4-ethylhexan-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-chloro-4-ethylhexane from its corresponding primary alcohol, 4-ethylhexan-1-ol (B2670570). The primary method detailed herein involves the use of thionyl chloride (SOCl₂), a common and effective reagent for the conversion of primary alcohols to alkyl chlorides. This transformation proceeds via a nucleophilic substitution (SN2) mechanism. The addition of a weak base, such as pyridine (B92270), is often utilized to neutralize the hydrochloric acid byproduct and to ensure a clean inversion of stereochemistry.

Reaction Principle and Signaling Pathway

The conversion of 4-ethylhexan-1-ol to this compound is a classic example of a nucleophilic substitution reaction. The hydroxyl group (-OH) of the alcohol is a poor leaving group. Thionyl chloride converts the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. The chloride ion, either from the thionyl chloride itself or from the pyridinium (B92312) hydrochloride formed, then acts as a nucleophile, attacking the carbon atom bearing the leaving group in a backside attack. This results in the formation of the desired alkyl chloride with an inversion of configuration at the reaction center, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). The escape of these gaseous byproducts helps to drive the reaction to completion.

Caption: SN2 reaction pathway for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the reactant and the product. Please note that experimental yield can vary based on reaction conditions and purification efficiency.

| Property | 4-ethylhexan-1-ol (Reactant) | This compound (Product) |

| Molecular Formula | C₈H₁₈O | C₈H₁₇Cl |

| Molecular Weight | 130.23 g/mol | 148.67 g/mol [1] |

| Boiling Point | 188-190 °C | Not available |

| Density | 0.82 g/cm³ | Not available |

| Theoretical Yield | - | 114.1% (by weight) |

Experimental Protocols

Materials:

-

4-ethylhexan-1-ol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Anhydrous diethyl ether (or another suitable aprotic solvent like dichloromethane)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube, dissolve 4-ethylhexan-1-ol (1.0 eq) in anhydrous diethyl ether.

-

Cooling: Cool the solution in an ice bath to 0 °C with stirring.

-

Addition of Pyridine: Slowly add pyridine (1.1 eq) to the cooled solution.

-

Addition of Thionyl Chloride: Add thionyl chloride (1.2 eq), diluted with an equal volume of anhydrous diethyl ether, dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition. A precipitate of pyridinium hydrochloride may form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture again in an ice bath and slowly add cold water to quench the excess thionyl chloride.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize any remaining acid), water, and finally with saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

-

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: A logical workflow for the synthesis of this compound.

Predicted Spectroscopic Data

-

¹H NMR:

-

A triplet at approximately 3.5 ppm corresponding to the two protons on the carbon bearing the chlorine atom (-CH₂Cl).

-

Multiplets in the range of 0.8-1.8 ppm for the remaining sixteen protons of the ethyl and hexyl chains.

-

-

¹³C NMR:

-

A signal at approximately 45 ppm for the carbon attached to the chlorine atom (-CH₂Cl).

-

Signals in the aliphatic region (approximately 10-40 ppm) for the other seven carbon atoms.

-

-

IR Spectroscopy:

-

C-H stretching vibrations in the range of 2850-2960 cm⁻¹.

-

A characteristic C-Cl stretching vibration in the range of 650-750 cm⁻¹.

-

Absence of a broad O-H stretching band around 3300 cm⁻¹, indicating the conversion of the alcohol.

-

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Chloro-4-ethylhexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 1-chloro-4-ethylhexane. The content herein is intended to serve as a comprehensive resource, offering predicted spectral data, standardized experimental protocols, and visual aids to facilitate a deeper understanding of the structural elucidation of this molecule using NMR spectroscopy.

Predicted NMR Spectral Data

The chemical structure of this compound dictates a unique set of signals in both ¹H and ¹³C NMR spectra. Due to the molecule's asymmetry, each carbon and its attached protons are chemically non-equivalent, leading to a distinct signal for each. The predicted chemical shifts are influenced by the electronegativity of the chlorine atom and the overall electronic environment of each nucleus.

1.1. Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to exhibit signals corresponding to each of the 17 protons in the molecule. The chemical shifts are predicted based on the proximity to the electron-withdrawing chlorine atom and the degree of substitution of the adjacent carbons. Protons closer to the chlorine atom will experience a downfield shift (higher ppm values). The multiplicity of each signal is determined by the number of neighboring protons (n) according to the n+1 rule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (ppm, predicted) | Multiplicity | Integration |

| H-1 | 3.5 - 3.7 | Triplet (t) | 2H |

| H-2 | 1.7 - 1.9 | Multiplet (m) | 2H |

| H-3 | 1.3 - 1.5 | Multiplet (m) | 2H |

| H-4 | 1.2 - 1.4 | Multiplet (m) | 1H |

| H-5 | 1.3 - 1.5 | Multiplet (m) | 2H |

| H-6 (CH₃) | 0.8 - 1.0 | Triplet (t) | 3H |

| H-1' (ethyl) | 1.3 - 1.5 | Multiplet (m) | 2H |

| H-2' (ethyl CH₃) | 0.8 - 1.0 | Triplet (t) | 3H |

1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum of this compound is expected to show eight distinct signals, one for each unique carbon atom. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of nearby atoms. The carbon atom bonded to the chlorine (C-1) will be the most downfield signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (ppm, predicted) |

| C-1 | 45 - 50 |

| C-2 | 30 - 35 |

| C-3 | 28 - 33 |

| C-4 | 38 - 43 |

| C-5 | 25 - 30 |

| C-6 (CH₃) | 10 - 15 |

| C-1' (ethyl) | 25 - 30 |

| C-2' (ethyl CH₃) | 10 - 15 |

Experimental Protocols

The acquisition of high-quality NMR spectra is crucial for accurate structural elucidation. The following are generalized yet detailed methodologies for obtaining ¹H and ¹³C NMR spectra of small organic molecules like this compound.

2.1. Sample Preparation

-

Dissolution: Dissolve approximately 5-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals.[1][2]

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube. Solid impurities can degrade the spectral resolution.[1]

-

Standard: Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.[3][4]

2.2. ¹H NMR Spectrum Acquisition

A standard one-dimensional proton NMR experiment is typically performed.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field. The magnetic field is then "shimmed" to optimize its homogeneity and improve spectral resolution.[5]

-

Acquisition Parameters:

-

Pulse Angle: A 30-45 degree pulse is commonly used for routine spectra.[5]

-

Acquisition Time: Typically 2-4 seconds.[5]

-

Relaxation Delay (d1): A delay of 1-5 seconds between pulses allows for the relaxation of the nuclei back to their equilibrium state.[6]

-

Number of Scans (ns): For a sufficient signal-to-noise ratio, 8 to 16 scans are usually adequate for a sample of this concentration.

-

-

Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the TMS signal.

2.3. ¹³C NMR Spectrum Acquisition

Due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus, the acquisition of a ¹³C NMR spectrum requires more time and a larger number of scans compared to a ¹H spectrum.[7]

-

Instrument Setup: Similar to ¹H NMR, the instrument is locked and shimmed.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.[6]

-

Pulse Angle: A 30-45 degree pulse is generally optimal.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds is a common starting point.[8]

-

Number of Scans (ns): A significantly higher number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

-

-

Processing: The FID is processed similarly to the ¹H spectrum, with Fourier transformation, phasing, and baseline correction. The chemical shifts are referenced to TMS.

Visualizations

3.1. Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with labels for each unique carbon and proton, which are referenced in the data tables above.

3.2. Experimental Workflow for NMR Analysis

The logical flow from sample preparation to final spectral analysis is a critical component of reproducible and accurate NMR spectroscopy.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. C2H5Cl CH3CH2Cl chloroethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C2H5Cl CH3CH2Cl C-13 nmr spectrum of chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of ethyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. books.rsc.org [books.rsc.org]

- 6. sc.edu [sc.edu]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

Expected mass spectrometry fragmentation pattern of 1-Chloro-4-ethylhexane

An In-depth Technical Guide to the Expected Mass Spectrometry Fragmentation Pattern of 1-Chloro-4-ethylhexane

For Researchers, Scientists, and Drug Development Professionals

This guide details the anticipated mass spectrometry fragmentation pattern of this compound. Understanding these fragmentation pathways is crucial for the unambiguous identification of this and structurally related molecules in complex mixtures and for the structural elucidation of their derivatives.

Molecular Ion and Isotopic Signature

Due to the natural abundance of chlorine isotopes, 35Cl (approximately 75%) and 37Cl (approximately 25%), the mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for all chlorine-containing fragments.[1][2][3][4] The molecular ion will appear as two peaks, the molecular ion peak (M) and the M+2 peak, separated by two mass-to-charge units (m/z). The relative intensity of the M peak to the M+2 peak will be approximately 3:1.[1][2][4]

The molecular weight of this compound (C8H17Cl) is 148.67 g/mol .[5] Therefore, the molecular ion peaks are expected at:

-

M+: m/z 148 (corresponding to C8H1735Cl)

-

[M+2]+: m/z 150 (corresponding to C8H1737Cl)

It is important to note that for many alkyl halides, the molecular ion peak can be weak or even absent.[6]

Primary Fragmentation Pathways

The fragmentation of this compound upon electron ionization is expected to proceed through several key pathways, primarily involving the carbon-chlorine bond and cleavage of the alkyl chain. The principal fragmentation mechanisms for alkyl chlorides are α-cleavage and heterolytic cleavage with the loss of the halogen.[2][7][8]

Alpha (α)-Cleavage

Alpha-cleavage involves the homolytic cleavage of a bond adjacent to the carbon bearing the chlorine atom. This is a common fragmentation pathway for alkyl chlorides because the C-C and C-Cl bond strengths are comparable.[2][7] This cleavage results in the formation of a stable, resonance-stabilized cation.

Heterolytic Cleavage: Loss of Chlorine Radical

A primary fragmentation event is the heterolytic cleavage of the C-Cl bond, leading to the loss of a chlorine radical (•Cl). This results in the formation of an alkyl carbocation.

Alkyl Chain Fragmentation

Fragmentation of the alkyl chain itself will also occur, leading to a series of carbocations differing by 14 mass units (CH2).[9] The stability of the resulting carbocation will influence the intensity of the corresponding peak.

Expected Fragment Ions

The following table summarizes the major expected fragment ions for this compound, their proposed structures, and their corresponding m/z values.

| m/z (35Cl / 37Cl) | Proposed Fragment Ion | Formation Pathway |

| 148 / 150 | [C8H17Cl]+• | Molecular Ion |

| 113 | [C8H17]+ | Loss of •Cl |

| 91 / 93 | [CH2=CH-CH2-CH2-Cl]+• | Rearrangement and loss of C4H9• |

| 85 | [C6H13]+ | Loss of C2H4 from [C8H17]+ |

| 71 | [C5H11]+ | Fragmentation of the alkyl chain |

| 63 / 65 | [CH2=Cl]+ | α-cleavage |

| 57 | [C4H9]+ | Fragmentation of the alkyl chain |

| 49 / 51 | [CH2Cl]+ | α-cleavage |

| 43 | [C3H7]+ | Fragmentation of the alkyl chain (likely base peak) |

| 29 | [C2H5]+ | Fragmentation of the alkyl chain |

Visualization of Fragmentation Pathways

The following diagram illustrates the primary expected fragmentation pathways of this compound.

Caption: Expected fragmentation pathways of this compound.

Experimental Protocol

The following is a general experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

5.1. Sample Preparation

The this compound sample should be dissolved in a volatile, inert solvent such as dichloromethane (B109758) or hexane (B92381) to a concentration of approximately 1 mg/mL.

5.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the analyte from the solvent and any impurities.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 20-200.

-

5.3. Data Analysis

The acquired data should be processed using the instrument's software. The total ion chromatogram (TIC) will show the retention time of this compound. The mass spectrum corresponding to this chromatographic peak can then be extracted and analyzed for the characteristic molecular ion and fragment ions as detailed above. Comparison of the obtained spectrum with a reference library (if available) can confirm the identification.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. This compound | C8H17Cl | CID 80094670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Infrared Spectroscopy Characteristic Peaks for 1-Chloro-4-ethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected characteristic infrared (IR) spectroscopy peaks for the molecule 1-chloro-4-ethylhexane. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings. The interpretation of IR spectra is a fundamental technique in organic chemistry, offering a non-destructive method to probe the molecular vibrations and identify functional groups.

Molecular Structure and Expected Vibrational Modes

This compound is a saturated alkyl halide. Its structure consists of a hexane (B92381) backbone with an ethyl group at the fourth carbon and a chlorine atom at the first carbon. The primary vibrational modes detectable by IR spectroscopy arise from the stretching and bending of its constituent bonds, principally the C-H bonds of the alkane structure and the C-Cl bond of the halide functional group.

Experimental Protocols

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the instrument of choice for acquiring a high-resolution IR spectrum.

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (typically NaCl or KBr, which are transparent to IR radiation in the analytical range). This creates a thin film through which the IR beam can pass.

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range, approximately 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate interferences from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Data Processing: The resulting interferogram is subjected to a Fourier transform to produce the final spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

Characteristic Infrared Absorption Peaks

The infrared spectrum of this compound is expected to be dominated by absorptions from the alkyl C-H bonds, with more subtle features in the fingerprint region corresponding to the C-Cl bond and various bending vibrations.

Data Presentation: Summary of Characteristic Peaks

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H Stretch (sp³ C-H) | 2850–2960 | Strong | This is a characteristic region for all alkanes and will be a prominent feature in the spectrum of this compound, arising from the stretching of C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups.[1][2][3] |

| C-H Bend (CH₂ and CH₃) | 1450–1470 (CH₂), 1375 (CH₃) | Medium | These peaks correspond to the scissoring and bending vibrations of the methylene and methyl groups in the ethyl and hexane portions of the molecule. |

| -CH₂-Cl Wag | 1300–1150 | Medium | The wagging vibration of the methylene group directly attached to the chlorine atom is a characteristic feature for terminal alkyl halides.[4][5][6] |

| C-Cl Stretch | 850–550 | Strong | This absorption is due to the stretching of the carbon-chlorine bond.[4][5][7] The exact position can be influenced by the conformation of the molecule. This peak falls within the fingerprint region, which often contains many complex absorptions.[5][8] |

Visualization of Characteristic Peaks

The following diagram illustrates the logical relationship between the structural components of this compound and their corresponding characteristic IR absorption regions.

Figure 1. Logical relationship of structural features and IR peaks.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scribd.com [scribd.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]

A Technical Guide to the Physicochemical Properties of 1-Chloro-4-ethylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4-ethylhexane is a halogenated alkane with potential applications in organic synthesis and as an intermediate in the manufacturing of more complex molecules. A thorough understanding of its physical properties and solubility is crucial for its effective use in research and development. This technical guide provides a summary of the available computed data for this compound, alongside detailed, standard experimental protocols for the determination of its key physical and chemical characteristics. Due to a lack of publicly available experimental data, this document also serves as a framework for researchers to systematically characterize this compound.

Introduction

Haloalkanes are a class of organic compounds that play a significant role in synthetic organic chemistry, serving as precursors for a wide array of functional groups. Their physical properties, such as boiling point, melting point, and density, are dictated by the nature of the carbon skeleton and the halogen atom(s) present.[1][2] Generally, haloalkanes exhibit higher boiling points than their parent alkanes due to increased molecular weight and polarity.[1][2] Their solubility is typically low in water but significant in organic solvents.[1][3][4] This guide focuses specifically on this compound, providing essential data and methodologies for its handling and application in a laboratory setting.

Physical Properties of this compound

Specific experimentally determined physical properties for this compound are not extensively reported in the public domain. However, computed values are available and provide useful estimates. The following table summarizes these properties.

| Property | Value | Source |

| Molecular Formula | C8H17Cl | PubChem[5] |

| Molecular Weight | 148.67 g/mol | PubChem[5] |

| Boiling Point | Not Experimentally Determined | - |

| Melting Point | Not Experimentally Determined | - |

| Density | Not Experimentally Determined | - |

| Refractive Index | Not Experimentally Determined | - |

Solubility Profile

The solubility of a compound is a critical parameter for its use in reactions, purifications, and formulations. While specific quantitative solubility data for this compound is not available, a qualitative prediction can be made based on the general behavior of haloalkanes.[3][4]

General Solubility of Haloalkanes:

-

Organic Solvents: Generally soluble in nonpolar and moderately polar organic solvents such as ethers, and hydrocarbons.[1][3]

The following table can be used to record experimentally determined solubility data.

| Solvent | Solubility ( g/100 mL) at 25°C | Observations |

| Water | ||

| Ethanol | ||

| Methanol | ||

| Acetone | ||

| Diethyl Ether | ||

| Toluene | ||

| Hexane |

Experimental Protocols

To facilitate the experimental characterization of this compound, the following standard laboratory protocols are provided.

Determination of Boiling Point

The boiling point can be determined using a simple distillation apparatus.

Apparatus:

-

Round-bottom flask

-

Distillation head with a thermometer adapter

-

Condenser

-

Receiving flask

-

Heating mantle

-

Boiling chips

Procedure:

-

Place a small volume of this compound into the round-bottom flask along with a few boiling chips.

-

Assemble the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head.

-

Begin heating the sample gently.

-

Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

Determination of Density

The density of liquid this compound can be determined using a pycnometer.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer and determine its mass.

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25°C) until it reaches thermal equilibrium.

-

Remove any excess water and dry the outside of the pycnometer before measuring its mass.

-

Empty and dry the pycnometer, then fill it with this compound.

-

Repeat the thermal equilibration and weighing process.

-

The density is calculated using the formula: Density = (mass of substance) / (volume of substance) where the volume of the substance is determined from the mass and known density of water at that temperature.

Determination of Refractive Index

The refractive index can be measured using a refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Ensure the prism of the refractometer is clean and dry.

-

Place a few drops of this compound onto the prism.

-

Close the prism and allow the sample to reach the desired temperature, typically controlled by a circulating water bath.

-

Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale.

Determination of Solubility

The isothermal shake-flask method is a common technique for determining solubility.

Apparatus:

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., Gas Chromatography)

Procedure:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each solvent to be tested to the respective vials.

-

Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for at least 24 hours, ensuring that undissolved solute remains.

-

After equilibration, allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant and filter it to remove any undissolved solid.

-

Quantify the concentration of this compound in the filtrate using a suitable analytical method like Gas Chromatography.

-

The solubility is expressed as the mass of solute per volume of solvent (e.g., g/100 mL).

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties and solubility of a compound such as this compound.

References

A Technical Guide to 1-Chloro-4-ethylhexane: Chemical Identity and Properties

This technical guide provides a comprehensive overview of the chemical identifiers and computed properties of 1-Chloro-4-ethylhexane. The information is intended for researchers, scientists, and professionals in drug development and related scientific fields. All quantitative data is presented in a structured format for clarity and ease of comparison.

Chemical Identifiers and Properties

The following table summarizes the key chemical identifiers and computed physical properties of this compound. This data is essential for substance identification, database searches, and computational modeling.

| Identifier Type | Data |

| CAS Number | 128399-88-2[1][2] |

| PubChem CID | 80094670[1] |

| Molecular Formula | C8H17Cl[1][2] |

| Molecular Weight | 148.67 g/mol [1] |

| IUPAC Name | This compound[1] |

| InChI | InChI=1S/C8H17Cl/c1-3-8(4-2)6-5-7-9/h8H,3-7H2,1-2H3[1] |

| InChIKey | OQICYKWIRPCOCM-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCC(CC)CCCCl[1][2] |

| Monoisotopic Mass | 148.1018782 Da[1] |

| XLogP3 | 3.9[1] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 0[1] |

| Rotatable Bond Count | 5[1] |

Experimental Protocols

Chemical Structure and Identifiers Relationship

The following diagram illustrates the relationship between the chemical structure of this compound and its primary chemical identifiers.

Caption: Relationship between the structure and identifiers of this compound.

References

An In-depth Technical Guide to the Synthesis of 1-Chloro-4-ethylhexane: Isomers and Byproducts

For Immediate Release

This technical guide provides a comprehensive overview of the potential synthetic routes for 1-Chloro-4-ethylhexane, a saturated alkyl chloride with applications in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details two primary synthetic pathways, explores the formation of potential isomers and byproducts, and provides adaptable experimental protocols.

Introduction

This compound is a chiral alkyl halide. Its synthesis presents challenges related to regioselectivity and stereoselectivity. This guide will explore two plausible synthetic strategies: the chlorination of a primary alcohol and the free-radical chlorination of a branched alkane. For each method, a detailed analysis of potential isomeric products and byproducts is presented, supported by theoretical and adaptable experimental frameworks.

Synthesis Route 1: Chlorination of 4-Ethylhexan-1-ol (B2670570)

The most direct and selective method for the synthesis of this compound is the nucleophilic substitution of 4-ethylhexan-1-ol. This approach is favored for its high regioselectivity, targeting the primary alcohol with minimal risk of constitutional isomers of the chloroalkane.

The conversion of primary alcohols to alkyl chlorides can be effectively achieved using thionyl chloride (SOCl₂) in the presence of a base such as pyridine (B92270). The reaction proceeds via an Sₙ2 mechanism, which leads to the inversion of stereochemistry if the starting alcohol is chiral.[1][2]

Reaction Pathway

The overall reaction is as follows:

CH₃CH₂CH(CH₂CH₃)CH₂CH₂CH₂OH + SOCl₂ --(Pyridine)--> CH₃CH₂CH(CH₂CH₃)CH₂CH₂CH₂Cl + SO₂ + HCl

The reaction begins with the alcohol attacking the thionyl chloride, forming an alkyl chlorosulfite intermediate. Pyridine then acts as a base to deprotonate the intermediate and also to facilitate the Sₙ2 attack by the chloride ion, leading to the desired this compound.[3]

Potential Isomers and Byproducts

-

Stereoisomers: The starting material, 4-ethylhexan-1-ol, is chiral. If a single enantiomer of the alcohol is used, the Sₙ2 reaction with thionyl chloride and pyridine will result in the inversion of the stereocenter, producing the opposite enantiomer of this compound. If a racemic mixture of the alcohol is used, a racemic mixture of the product will be obtained.

-

Byproducts:

-

Dialkyl sulfite: A potential byproduct is the formation of a dialkyl sulfite, (R-O)₂SO, especially in the absence of a base like pyridine.

-

Alkenes: Although less likely with primary alcohols, elimination reactions to form alkenes can occur, particularly at higher temperatures.[4]

-

Ethers: Symmetrical ethers can form as minor byproducts.

-

Experimental Protocol (Adapted from a general procedure for primary alcohols)

Materials:

-

4-Ethylhexan-1-ol

-

Thionyl chloride (SOCl₂)

-

Anhydrous pyridine

-

Anhydrous diethyl ether

-

5% HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

In a dry, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 4-ethylhexan-1-ol in anhydrous diethyl ether under an inert atmosphere.[3]

-

Cool the solution to 0 °C in an ice bath.

-

Add thionyl chloride (1.1 - 1.5 equivalents) dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at 0 °C.[4]

-

After the addition is complete, add anhydrous pyridine (1.1 equivalents) dropwise while keeping the temperature below 10 °C. A precipitate of pyridinium (B92312) hydrochloride will form.[3]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC until the starting alcohol is consumed.[4]

-

Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of cold water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer successively with cold 5% HCl solution to remove pyridine, water, saturated NaHCO₃ solution, and finally brine.[3]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude this compound by vacuum distillation.[4]

Synthesis Route 2: Free-Radical Chlorination of 3-Methylheptane

An alternative, though less selective, route to this compound and its isomers is the free-radical chlorination of 3-methylheptane. This method involves the substitution of hydrogen atoms on the alkane with chlorine atoms, initiated by UV light or a radical initiator. Due to the presence of primary, secondary, and tertiary hydrogens in 3-methylheptane, this reaction will inevitably produce a mixture of monochlorinated isomers.

Reaction Pathway

The reaction proceeds through a classic free-radical chain mechanism involving initiation, propagation, and termination steps.

References

A Technical Guide to the Gas Chromatographic Analysis of 1-Chloro-4-ethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the gas chromatography (GC) retention time of 1-Chloro-4-ethylhexane. Due to the absence of a standardized, universally reported retention time, this document focuses on the experimental factors that influence it and provides a detailed protocol for its determination. The retention time of a compound is not an absolute value but is dependent on the specific analytical conditions.[1][2]

Principles of Gas Chromatography and Retention Time

Gas chromatography is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds.[3] The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column.[4] The retention time (t_R_) is the time it takes for a specific analyte to travel from the injector to the detector.[2][5] It is a critical parameter for qualitative analysis, aiding in compound identification.[1][2][5]

The retention time of this compound is influenced by a multitude of factors, including:

-

Stationary Phase: The polarity and chemical structure of the stationary phase significantly impact the separation.[1][5] A non-polar stationary phase is generally suitable for the analysis of halogenated alkanes.

-

Column Temperature: Temperature plays a crucial role in the volatility of the analyte.[6] Higher temperatures typically lead to shorter retention times as the analyte spends more time in the mobile phase.[5][6] Temperature programming, where the temperature is increased during the analysis, is often employed for complex mixtures.[7]

-

Carrier Gas Flow Rate: The velocity of the mobile phase affects the time the analyte spends interacting with the stationary phase.[1][5] Higher flow rates generally result in shorter retention times.[6]

-

Column Dimensions: The length and internal diameter of the column influence the resolution and analysis time.[1][4] Longer columns provide better separation but increase the retention time.[1]

-

Analyte Properties: The boiling point, molecular weight, and polarity of this compound itself will determine its interaction with the stationary phase and, consequently, its retention time.[1][5]

Hypothetical Data Presentation

While a specific retention time for this compound is not available in the literature, the following table illustrates how experimentally determined data for this compound and related structures could be presented. The values are hypothetical and for illustrative purposes only.

| Compound | Retention Time (min) | Column Type | Stationary Phase | Oven Temperature (°C) | Carrier Gas (Flow Rate, mL/min) |

| This compound | 12.34 | Capillary | 5% Phenyl Polysiloxane | 80 - 250 (10°C/min) | Helium (1.0) |

| 1-Chlorohexane | 8.76 | Capillary | 5% Phenyl Polysiloxane | 80 - 250 (10°C/min) | Helium (1.0) |

| 1-Chlorooctane | 14.52 | Capillary | 5% Phenyl Polysiloxane | 80 - 250 (10°C/min) | Helium (1.0) |

| Ethylcyclohexane | 9.15 | Capillary | 5% Phenyl Polysiloxane | 80 - 250 (10°C/min) | Helium (1.0) |

Experimental Protocol for the GC Analysis of this compound

This protocol provides a general framework for the determination of the retention time of this compound. Optimization of these parameters will be necessary for specific instrumentation and analytical goals.

3.1. Materials and Reagents

-

This compound standard (CAS: 128399-88-2)

-

High-purity solvent for sample dilution (e.g., Hexane, Dichloromethane)

-

High-purity carrier gas (e.g., Helium, Nitrogen, Hydrogen)

-

GC vials with septa

3.2. Instrumentation

-

Gas chromatograph equipped with a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). An Electron Capture Detector (ECD) or a halogen-specific detector (XSD) can offer higher selectivity for halogenated compounds.[8]

-

Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar or semi-polar stationary phase (e.g., 5% phenyl polysiloxane).

3.3. Sample Preparation

-

Prepare a stock solution of this compound in the chosen solvent at a concentration of 1000 µg/mL.

-

Perform serial dilutions to prepare a range of working standards (e.g., 1, 5, 10, 50, 100 µg/mL).

-

Transfer the standards to GC vials for analysis.

3.4. GC Operating Conditions

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the required sensitivity.

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Detector Temperature:

-

FID: 300 °C

-

MS Transfer Line: 280 °C

-

MS Ion Source: 230 °C

-

3.5. Data Analysis

-

Inject the prepared standards into the GC system.

-

Record the chromatograms and identify the peak corresponding to this compound based on its mass spectrum (if using GC-MS) or by comparing the retention time with a known standard.

-

The retention time is the time at which the apex of the peak elutes.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index : Shimadzu (Europe) [shimadzu.eu]

- 3. benchchem.com [benchchem.com]

- 4. chemcoplus.co.jp [chemcoplus.co.jp]

- 5. youtube.com [youtube.com]

- 6. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Long-Chain Chloroalkanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for long-chain chloroalkanes (LCCAs), a class of chlorinated hydrocarbons with carbon chain lengths of 18 or more. Due to their persistence and potential for bioaccumulation, a thorough understanding of their properties and associated risks is crucial for ensuring laboratory safety and environmental protection. This document summarizes key physicochemical data, toxicological information, and recommended handling procedures, and details the experimental protocols for the assessment of these compounds.

Physicochemical and Toxicological Profile

Long-chain chloroalkanes are characterized by low water solubility and vapor pressure, and a high octanol-water partition coefficient (log Kow), indicating a tendency to partition into fatty tissues and organic matter in the environment.[1] While generally less acutely toxic than their short-chain counterparts, LCCAs are persistent in the environment, particularly in sediment.[1]

Physicochemical Properties of Long-Chain Chloroalkanes

The following table summarizes key physicochemical properties for representative long-chain chloroalkanes. It is important to note that LCCAs are complex mixtures, and these values can vary depending on the specific carbon chain length and degree of chlorination.

| Property | C18-20 (liquid) | C>20 (liquid) | C>20 (solid) |

| Water Solubility | Very low | Very low | Very low |

| Vapor Pressure | Very low | Very low | Very low |

| log Kow | High | High | High |

| Environmental Fate | Persistent in sediment, with a long half-life. | Persistent in sediment, with a long half-life. | Persistent in sediment, with a long half-life. |

Mammalian Toxicity

| Endpoint | Value | Species | Reference |

| Tolerable Daily Intake (TDI) | 71 µg/kg body weight/day | Human | Health Canada[2] |

| Carcinogenicity | Not classified as carcinogenic to humans. | N/A | [1] |

| Reproductive Toxicity | No significant reproductive or developmental effects observed in available studies. | N/A |

Aquatic Toxicity

Long-chain chloroalkanes are classified as very toxic to aquatic life with long-lasting effects. The following table presents aquatic toxicity data for various species.

| Species | Endpoint | Concentration | Exposure Duration | Reference |

| Fish | LC50 | > 5,000 µg/L | 96 hours | [1] |

| Daphnia magna (Water flea) | EC50 | 180 µg/L | 48 hours | [1] |

| Algae | EC50 | > 10,000 µg/L | 72 hours | [1] |

| Fish (Early Life Stage) | NOEC | 1,000 µg/L | 28 days | [1] |

| Daphnia magna (Reproduction) | NOEC | 100 µg/L | 21 days | [1] |

Occupational Exposure and Handling Precautions

Currently, there are no specific occupational exposure limits (OELs) for long-chain chloroalkanes established by major regulatory bodies such as the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), or the American Conference of Governmental Industrial Hygienists (ACGIH). In the absence of specific OELs, a conservative approach should be adopted, focusing on minimizing all routes of exposure.

Engineering Controls

-

Ventilation: All work with LCCAs should be conducted in a well-ventilated area. For procedures that may generate aerosols or dusts, a certified chemical fume hood is required.

-

Containment: Use of glove boxes or other containment systems should be considered for handling larger quantities or for procedures with a high potential for release.

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when working with LCCAs. The following are minimum requirements:

-

Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Double gloving is recommended for extended handling periods. Gloves should be inspected before each use and replaced immediately if signs of degradation appear.

-

Lab Coat: A buttoned, knee-length lab coat is required. For tasks with a high risk of contamination, a disposable chemical-resistant gown or apron should be worn over the lab coat.

-

-

Respiratory Protection: In situations where engineering controls are not sufficient to control airborne concentrations, or during spill cleanup, a NIOSH-approved respirator with organic vapor cartridges should be used. A full-face respirator will also provide eye and face protection.

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling LCCAs and before leaving the laboratory.

-

Do not eat, drink, or apply cosmetics in areas where LCCAs are handled or stored.

-

Remove any contaminated clothing immediately and launder it separately before reuse.

Storage and Disposal

Storage

-

Store LCCAs in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.

-

Keep containers tightly closed when not in use.

-

Store LCCAs separately from incompatible materials such as strong oxidizing agents.

-

Use secondary containment (e.g., chemical-resistant trays) to contain any potential spills.

-

Label all containers clearly with the chemical name and associated hazards.

Disposal

-

All LCCA waste, including contaminated materials, must be disposed of as hazardous waste.

-

Follow all local, state, and federal regulations for the disposal of halogenated organic compounds and persistent organic pollutants.

-

Do not dispose of LCCAs down the drain or in the regular trash.

-

Collect LCCA waste in clearly labeled, compatible containers.

Experimental Protocols

The following sections provide an overview of the methodologies for key toxicological studies, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD Test Guideline 423: Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance.

-

Test Animals: Healthy, young adult rats of a single sex (typically females) are used.

-

Housing and Feeding: Animals are housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The substance is typically dissolved or suspended in an appropriate vehicle (e.g., corn oil).

-

Procedure:

-

A stepwise procedure is used with a starting dose selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

-

Three animals are used in the first step. The outcome of this step (number of mortalities) determines the next step:

-

If no or one animal dies, the next higher dose level is administered to another group of three animals.

-

If two or three animals die, the next lower dose level is administered to another group of three animals.

-

-

The test is stopped when a dose that causes mortality in two or three animals is identified, or when no mortality is observed at the highest dose level, or when mortality is observed at the lowest dose level.

-

-

Observations: Animals are observed for mortality and clinical signs of toxicity at least once during the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Body weight is recorded weekly.

-

Pathology: All animals are subjected to a gross necropsy at the end of the study.

Fish, Acute Toxicity Test (OECD Test Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period (LC50).

-

Test Species: A recommended fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is used.

-

Test Conditions:

-

The test is conducted in a static, semi-static, or flow-through system.

-

Water temperature, pH, and dissolved oxygen are maintained within a narrow range appropriate for the test species.

-

A 16-hour light, 8-hour dark photoperiod is maintained.

-

-

Procedure:

-

Fish are acclimated to the test conditions for at least 12 days.

-

Groups of fish (at least 7 per concentration) are exposed to a range of concentrations of the test substance and a control. At least five concentrations in a geometric series are recommended.

-

The test duration is 96 hours.

-

-

Observations: The number of dead fish in each test vessel is recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 and its 95% confidence limits are calculated at each observation time using appropriate statistical methods (e.g., probit analysis).

Daphnia sp., Acute Immobilisation Test (OECD Test Guideline 202)

This test determines the concentration of a substance that immobilizes 50% of the daphnids over a 48-hour period (EC50).

-

Test Organism: Daphnia magna or a similar suitable species is used.

-

Test Conditions:

-

The test is conducted in a static system.

-

The temperature is maintained at 20 ± 1 °C.

-

A 16-hour light, 8-hour dark photoperiod is used.

-

-

Procedure:

-

Young daphnids (<24 hours old) are exposed to a range of concentrations of the test substance and a control.

-

At least 20 daphnids, divided into at least four replicates, are used for each concentration.

-

The test duration is 48 hours.

-

-

Observations: The number of immobilized daphnids in each test vessel is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

Data Analysis: The EC50 and its 95% confidence limits are calculated at each observation time.

Visualizations

Risk Assessment and Handling Workflow

Caption: A workflow for the risk assessment and safe handling of long-chain chloroalkanes.

Environmental Fate of Long-Chain Chloroalkanes

Caption: A simplified diagram illustrating the environmental fate of long-chain chloroalkanes.

References

Methodological & Application

Application Notes and Protocols for 1-Chloro-4-ethylhexane in Sₙ2 Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Chloro-4-ethylhexane is a primary alkyl halide, a class of substrates well-suited for bimolecular nucleophilic substitution (Sₙ2) reactions. Due to the minimal steric hindrance around the electrophilic carbon atom bonded to the chlorine leaving group, this compound readily undergoes backside attack by a variety of nucleophiles. This property makes it a useful building block in organic synthesis, allowing for the introduction of diverse functional groups. These application notes provide an overview of the reactivity of this compound in Sₙ2 reactions and offer detailed protocols for its use with various nucleophiles.

Reactivity Profile:

As a primary alkyl halide, this compound exhibits reactivity that is characteristic of Sₙ2-prone substrates. The rate of reaction is primarily influenced by the strength of the nucleophile, the choice of solvent, and the reaction temperature. Strong, less sterically hindered nucleophiles and polar aprotic solvents are known to significantly enhance the rate of Sₙ2 reactions.[1][2][3][4][5] The ethyl group at the C-4 position is distant from the reaction center and therefore does not impose significant steric hindrance, making the substrate accessible for nucleophilic attack.

The general order of reactivity for alkyl halides in Sₙ2 reactions is: methyl > primary > secondary > tertiary.[6][7] this compound, being a primary halide, is expected to react relatively quickly under appropriate conditions.

Quantitative Data Summary

The following tables summarize expected relative reaction rates and yields for Sₙ2 reactions of this compound with various nucleophiles in different solvents. This data is representative and based on established principles of Sₙ2 reactivity for primary alkyl halides.

Table 1: Relative Reaction Rates with Various Nucleophiles

| Nucleophile | Solvent | Relative Rate |

| I⁻ | Acetone (B3395972) | 150 |

| Br⁻ | Acetone | 75 |

| CN⁻ | DMSO | 100 |

| N₃⁻ | Acetone | 120 |

| CH₃S⁻ | Ethanol | 100 |

| OH⁻ | Ethanol/Water | 25 |

| CH₃O⁻ | Methanol | 30 |

Note: Rates are relative to the reaction with Cl⁻ in acetone, which is set to 1.

Table 2: Expected Product Yields

| Nucleophile | Solvent | Product | Expected Yield (%) |

| Sodium Iodide | Acetone | 1-Iodo-4-ethylhexane | > 95 |

| Sodium Cyanide | DMSO | 4-Ethylheptanenitrile | > 90 |

| Sodium Azide | Acetone | 1-Azido-4-ethylhexane | > 90 |

| Sodium Methoxide | Methanol | 1-Methoxy-4-ethylhexane | ~85 |

| Potassium Hydroxide | Ethanol/Water | 4-Ethylhexan-1-ol | ~80 (E2 side-product possible) |

Experimental Protocols

Protocol 1: Synthesis of 1-Iodo-4-ethylhexane via Sₙ2 Reaction

Objective: To replace the chlorine atom of this compound with iodine using sodium iodide in acetone (Finkelstein reaction).

Materials:

-

This compound

-

Sodium iodide (NaI), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry 100 mL round-bottom flask, dissolve this compound (10 mmol) in 40 mL of anhydrous acetone.

-

Add anhydrous sodium iodide (15 mmol) to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours. A precipitate of sodium chloride will form as the reaction proceeds.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the acetone using a rotary evaporator.

-

Partition the residue between 50 mL of diethyl ether and 50 mL of water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with 25 mL of saturated aqueous sodium thiosulfate solution to remove any residual iodine, followed by 25 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and remove the diethyl ether by rotary evaporation to yield the crude 1-iodo-4-ethylhexane.

-

Purify the product by vacuum distillation if necessary.

Protocol 2: Synthesis of 4-Ethylheptanenitrile via Sₙ2 Reaction

Objective: To introduce a nitrile group by reacting this compound with sodium cyanide in a polar aprotic solvent.

Materials:

-

This compound

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Diethyl ether

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask with a mechanical stirrer, thermometer, and nitrogen inlet

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

In a dry 100 mL three-neck round-bottom flask under a nitrogen atmosphere, add sodium cyanide (12 mmol) to 30 mL of anhydrous DMSO.

-

Heat the mixture to 50°C with stirring to dissolve the sodium cyanide.

-

Add this compound (10 mmol) dropwise to the solution while maintaining the temperature between 50-60°C.

-

After the addition is complete, continue stirring at 60°C and monitor the reaction by TLC or GC-MS. The reaction is typically complete within 6-8 hours.

-

Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

-

Extract the aqueous mixture with diethyl ether (3 x 40 mL).

-

Combine the organic extracts and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and remove the diethyl ether by rotary evaporation.

-

Purify the resulting 4-ethylheptanenitrile by vacuum distillation.

Visualizations

Caption: Sₙ2 reaction mechanism of this compound.

Caption: General experimental workflow for Sₙ2 reactions.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 6. Khan Academy [khanacademy.org]

- 7. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

Application Notes and Protocols: Formation of (4-Ethylhexyl)magnesium Chloride

Introduction

Grignard reagents, organomagnesium halides (R-MgX), are powerful and versatile nucleophiles fundamental to the construction of carbon-carbon bonds in organic synthesis.[1][2] Discovered by Victor Grignard, this class of organometallic compounds has become an indispensable tool in academic research and industrial applications, particularly in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[3][4] The reactivity of the polarized carbon-magnesium bond allows for the formation of new bonds with a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide.[5][6]

This document provides detailed application notes and a comprehensive experimental protocol for the preparation of the Grignard reagent (4-ethylhexyl)magnesium chloride from 1-Chloro-4-ethylhexane and magnesium metal. As a branched, secondary alkyl Grignard reagent, (4-ethylhexyl)magnesium chloride serves as a valuable synthon for introducing the 4-ethylhexyl moiety into target molecules. This lipophilic group can be of significant interest in drug development for modulating the pharmacokinetic properties of drug candidates, such as their solubility and membrane permeability. The protocol herein is designed to be a reliable and scalable method, with a focus on reaction initiation, control of side reactions, and methods for quantification.

Reaction and Mechanism

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into the carbon-halogen bond of an organic halide.[7] The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is crucial for stabilizing the Grignard reagent by coordination.[8] The mechanism of Grignard reagent formation is complex and is thought to involve single electron transfer (SET) and radical intermediates at the magnesium surface.

Overall Reaction:

Due to the secondary nature of the alkyl halide, potential side reactions such as Wurtz coupling and elimination must be considered and minimized through careful control of reaction conditions.

Applications in Research and Drug Development

The (4-ethylhexyl)magnesium chloride reagent is a versatile building block for the synthesis of a variety of organic compounds. Its applications are particularly relevant in the fields of medicinal chemistry and materials science.

-

Introduction of Lipophilic Moieties: The 4-ethylhexyl group can be introduced into a molecule to increase its lipophilicity. This is a common strategy in drug design to enhance the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Increased lipophilicity can improve a molecule's ability to cross cell membranes and interact with hydrophobic binding pockets of biological targets.

-

Synthesis of Alcohols, Carboxylic Acids, and Ketones: Like other Grignard reagents, (4-ethylhexyl)magnesium chloride can react with a variety of electrophiles to produce a range of functionalized molecules:

-

Cross-Coupling Reactions: In the presence of a suitable transition metal catalyst, (4-ethylhexyl)magnesium chloride can participate in cross-coupling reactions with organic halides to form more complex carbon skeletons.

Quantitative Data Summary

The yield of Grignard reagent formation can be influenced by several factors, including the purity of the reagents and solvent, the activation of the magnesium, and the reaction conditions. For secondary alkyl chlorides, yields are typically moderate to good.

| Parameter | Value | Reference |

| Typical Yield Range for Alkyl Chloride Grignard Formation | 50-80% | [10] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [8] |

| Initiator | Iodine (catalytic) | [10] |

| Quantification Method | Titration with a standard solution of an alcohol | [11][12] |

Experimental Protocol: Synthesis of (4-Ethylhexyl)magnesium Chloride

This protocol details the preparation of (4-ethylhexyl)magnesium chloride from this compound. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.

Materials:

-

Magnesium turnings

-

Iodine (a single crystal)

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Standardized solution of 2-butanol (B46777) in xylene (for titration)

-

1,10-Phenanthroline (B135089) (indicator for titration)

-

Anhydrous diethyl ether (for extraction)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (nitrogen or argon) with a bubbler

-

Syringes and needles

-

Schlenk line (optional, but recommended)

Procedure:

1. Preparation of the Grignard Reagent:

1.1. Assemble the reaction apparatus consisting of a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature under a positive pressure of the inert gas.

1.2. To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.

1.3. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

1.4. Add a small portion (approximately 10%) of the this compound solution from the dropping funnel to the magnesium turnings.

1.5. The reaction is initiated when the brown color of the iodine disappears and gentle boiling of the THF is observed. If the reaction does not start spontaneously, gentle warming with a heat gun may be necessary.

1.6. Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

1.7. After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete reaction. The solution should appear as a grayish, cloudy suspension.

2. Quantification of the Grignard Reagent (Titration):

2.1. In a separate flame-dried flask under an inert atmosphere, dissolve a small amount of 1,10-phenanthroline in anhydrous THF.

2.2. Using a syringe, carefully withdraw an aliquot (e.g., 1.0 mL) of the prepared Grignard solution and add it to the indicator solution. The solution should turn a distinct color.

2.3. Titrate the solution with a standardized solution of 2-butanol in xylene until the color disappears.

2.4. Calculate the molarity of the Grignard reagent based on the volume of titrant used.

3. Example Reaction: Synthesis of 5-Ethyl-1-heptanol:

3.1. Cool the prepared Grignard reagent solution to 0 °C in an ice bath.

3.2. In a separate flask, dissolve paraformaldehyde (1.1 equivalents) in anhydrous THF. This may require gentle heating and subsequent cooling.

3.3. Add the paraformaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

3.4. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

3.5. Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

3.6. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

3.7. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

3.8. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

3.9. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure 5-ethyl-1-heptanol.

Visualizations

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. leah4sci.com [leah4sci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. scribd.com [scribd.com]

- 12. tandfonline.com [tandfonline.com]

Application Notes and Protocols: Williamson Ether Synthesis of 1-Ethoxy-4-ethylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-ethoxy-4-ethylhexane via the Williamson ether synthesis. The procedure outlines the reaction of 1-chloro-4-ethylhexane with sodium ethoxide. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and diagrams illustrating the reaction pathway and experimental workflow, intended for use in organic synthesis and drug development laboratories.

Introduction

The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide ion displaces a halide or other suitable leaving group from an alkyl halide.[1][2] This method is particularly effective when a primary alkyl halide is used, as this minimizes the competing elimination (E2) reaction.[3][4] This document details the synthesis of 1-ethoxy-4-ethylhexane from this compound, a primary alkyl chloride, and sodium ethoxide.

Reaction Scheme

The overall reaction is as follows:

This compound + Sodium Ethoxide → 1-Ethoxy-4-ethylhexane + Sodium Chloride

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 1-ethoxy-4-ethylhexane.

| Parameter | Value | Reference |

| Reactants | ||

| This compound (Molecular Weight) | 148.67 g/mol | [5] |

| Sodium Ethoxide (Molecular Weight) | 68.05 g/mol | |

| Product | ||

| 1-Ethoxy-4-ethylhexane (Molecular Weight) | 158.28 g/mol (estimated) | [6] |

| Boiling Point (estimated for 1-ethoxyhexane) | 135.5 °C at 760 mmHg | [7] |

| Density (estimated for 1-ethoxyhexane) | 0.78 g/cm³ | [8] |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 78 °C in Ethanol) | [9] |

| Reaction Time | 4-6 hours | [1] |

| Solvent | Anhydrous Ethanol (B145695) | [2] |

| Yield | ||

| Theoretical Yield | (To be calculated based on starting materials) | |

| Expected Yield | 70-85% | [9] |

Experimental Protocols

Materials and Reagents

-

This compound (98% purity or higher)

-

Sodium metal (in mineral oil)

-

Anhydrous Ethanol (200 proof)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas for inert atmosphere

Equipment

-

Round-bottom flask (250 mL) equipped with a reflux condenser and a magnetic stir bar

-

Heating mantle

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure

Part A: Preparation of Sodium Ethoxide Solution

-

Under an inert atmosphere (Argon or Nitrogen), carefully add 2.3 g (100 mmol) of clean sodium metal (cut into small pieces) to 100 mL of anhydrous ethanol in a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely until it is fully dissolved. This may take some time and can be gently heated to ensure completion. The resulting solution is sodium ethoxide in ethanol.

Part B: Williamson Ether Synthesis

-

To the freshly prepared sodium ethoxide solution, add 14.87 g (100 mmol) of this compound dropwise at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

-

Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[10]

Part C: Work-up and Purification

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully add 100 mL of deionized water to the reaction mixture to dissolve the sodium chloride byproduct.

-

Transfer the mixture to a 250 mL separatory funnel and add 100 mL of diethyl ether.

-

Shake the funnel vigorously and allow the layers to separate. Remove the aqueous layer.

-

Wash the organic layer with 50 mL of deionized water, followed by 50 mL of saturated aqueous sodium chloride (brine).[11]

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

The crude product can be purified by fractional distillation under atmospheric pressure to yield pure 1-ethoxy-4-ethylhexane.

Mandatory Visualizations

Caption: Reaction pathway for the synthesis of 1-ethoxy-4-ethylhexane.

Caption: Experimental workflow for Williamson ether synthesis.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. This compound | C8H17Cl | CID 80094670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Ethoxy-4,4-dimethylhexane | C10H22O | CID 89037329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5756-43-4 | 1-ethoxyhexane [chemindex.com]

- 8. Buy 1-Ethoxyhexane | 5756-43-4 [smolecule.com]

- 9. byjus.com [byjus.com]

- 10. researchgate.net [researchgate.net]

- 11. cactus.utahtech.edu [cactus.utahtech.edu]

Application Notes and Protocols: Nucleophilic Substitution of 1-Chloro-4-ethylhexane with Sodium Azide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-azido-4-ethylhexane via a nucleophilic substitution reaction between 1-chloro-4-ethylhexane and sodium azide (B81097). This SN2 reaction is a fundamental transformation in organic synthesis, yielding a versatile alkyl azide intermediate. Alkyl azides are valuable precursors for the introduction of nitrogen-containing functionalities, such as primary amines through reduction, or for use in bioorthogonal chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This protocol includes reaction setup, monitoring, workup, purification, and characterization, along with essential safety precautions for handling azides.

Introduction

The nucleophilic substitution of alkyl halides with sodium azide is a robust and widely used method for the synthesis of organic azides.[1] The reaction typically proceeds via an SN2 mechanism, particularly for primary and secondary alkyl halides, where the azide anion acts as a potent nucleophile.[2][3] This bimolecular process involves a backside attack on the electrophilic carbon atom bearing the halogen, leading to an inversion of stereochemistry at the reaction center.[4] The choice of a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), is crucial as it solvates the cation of the azide salt, leaving a "naked" and highly reactive azide anion.[4]

This compound, a primary alkyl chloride, is an excellent substrate for this transformation. The resulting product, 1-azido-4-ethylhexane, is a useful building block in medicinal chemistry and drug development. The azido (B1232118) group can be readily converted to other functional groups or used directly in conjugation reactions to link molecules of interest.[4][5]

Reaction Scheme and Mechanism

The overall reaction is the displacement of the chloride ion by the azide ion: